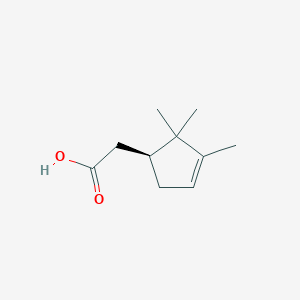
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- is an organic compound with the molecular formula C10H16O2. This compound is characterized by a cyclopentene ring substituted with acetic acid and three methyl groups. The (1S) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which is a five-membered ring containing a double bond.
Methylation: The cyclopentene undergoes methylation to introduce the three methyl groups at the 2 and 3 positions.
Acetic Acid Introduction: The acetic acid group is introduced through a series of reactions involving the formation of an intermediate, such as an ester or an aldehyde, followed by oxidation or hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the acetic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, ®-: This compound has a similar structure but with an aldehyde group instead of an acetic acid group.
2,2,3-Trimethyl-5-oxo-3-cyclopentene-1-acetic acid: Another related compound with a ketone group.
Uniqueness
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- is unique due to its specific stereochemistry and the presence of the acetic acid group
Properties
CAS No. |
16493-09-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(6-9(11)12)10(7,2)3/h4,8H,5-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
RKLDHGIEBMSKAK-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC[C@H](C1(C)C)CC(=O)O |
Canonical SMILES |
CC1=CCC(C1(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


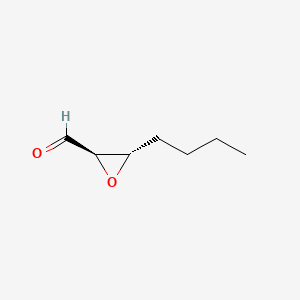
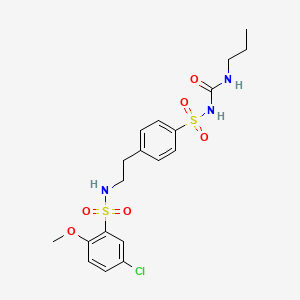
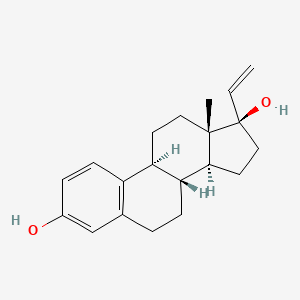
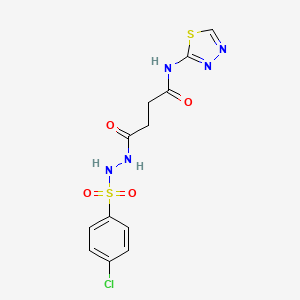
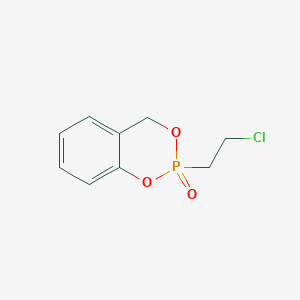
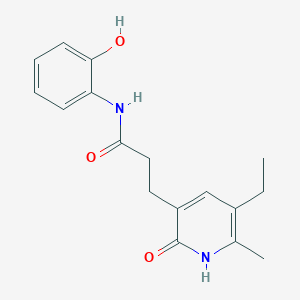
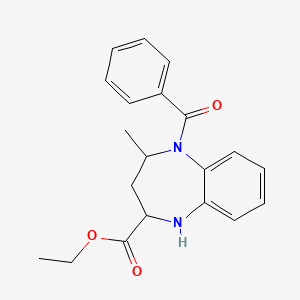
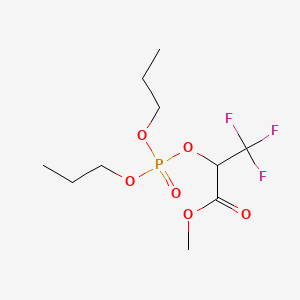
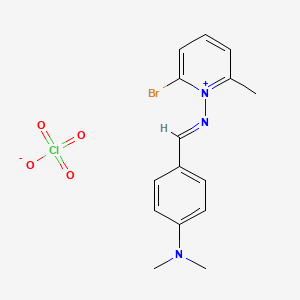

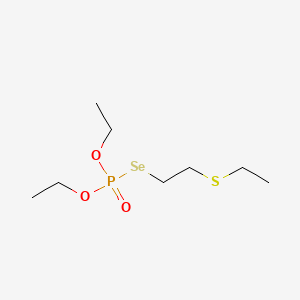
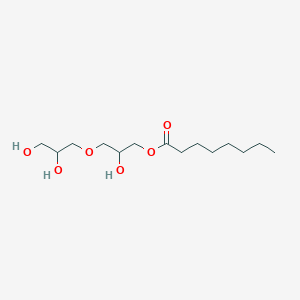

![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
